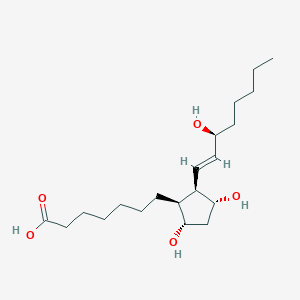

13,14-Dihydro-15-céto prostaglandine F1alpha

Vue d'ensemble

Description

La 13,14-dihydro-15-céto prostaglandine F1.alpha. est un métabolite de la prostaglandine F1.alpha. Elle est formée par la réduction de la double liaison C-13,14 dans la 15-céto prostaglandine F1.alpha. par l'enzyme prostaglandine Δ13-réductase, qui doit être précédée par l'action de la 15-hydroxyprostaglandine déshydrogénase . Ce composé est important dans l'étude du métabolisme des prostaglandines et de son rôle dans divers processus physiologiques.

Applications De Recherche Scientifique

13,14-dihydro-15-keto Prostaglandin F1.alpha. has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 13,14-Dihydro-15-keto prostaglandin F1alpha is the enzyme prostaglandin Δ13-reductase . This enzyme plays a crucial role in the metabolic sequence of prostaglandin F2α .

Mode of Action

13,14-Dihydro-15-keto prostaglandin F1alpha is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .

Biochemical Pathways

The compound is a major circulating metabolite of prostaglandin F2α . It is involved in the prostaglandin biosynthesis pathway, where it reflects changes in prostaglandin F2α biosynthesis more accurately than the primary prostaglandin itself .

Pharmacokinetics

It is known that the compound is a metabolite of pgf1α and has been reported in the rat stomach .

Result of Action

The measurement of 13,14-Dihydro-15-keto prostaglandin F1alpha can be used as a marker of the in vivo production of PGF1α . This indicates that the compound plays a significant role in the production of PGF1α.

Action Environment

The action of 13,14-Dihydro-15-keto prostaglandin F1alpha is influenced by various environmental factors. For instance, the compound is readily formed from blood platelets during blood sampling and handling . , suggesting that its formation and action are highly dependent on the specific biological environment.

Analyse Biochimique

Biochemical Properties

The metabolism of F series prostaglandins, including PGF1alpha and PGF2alpha, commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto prostaglandins . This process involves the action of the enzyme prostaglandin Δ13-reductase .

Cellular Effects

13,14-Dihydro-15-keto prostaglandin F1alpha has been found in the rat stomach . It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml .

Molecular Mechanism

The molecular mechanism of 13,14-Dihydro-15-keto prostaglandin F1alpha involves its interaction with various biomolecules. It is the theoretical metabolite of PGD1 via the 15-hydroxy PG dehydrogenase metabolic pathway .

Metabolic Pathways

13,14-Dihydro-15-keto prostaglandin F1alpha is involved in the metabolic pathways of F series prostaglandins, including PGF1alpha and PGF2alpha . The metabolism commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 13,14-dihydro-15-céto prostaglandine F1.alpha. implique généralement l'hydrogénation de la double liaison 13,14 dans la 15-céto prostaglandine F1.alpha. Ce processus est catalysé par la prostaglandine Δ13-réductase . Les conditions de réaction exigent souvent un environnement contrôlé pour garantir la réduction sélective de la double liaison sans affecter les autres groupes fonctionnels.

Méthodes de production industrielle

La production industrielle de la 13,14-dihydro-15-céto prostaglandine F1.alpha. implique une synthèse à grande échelle utilisant des techniques d'hydrogénation similaires. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes d'extraction en phase solide et de purification pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

La 13,14-dihydro-15-céto prostaglandine F1.alpha. subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents métabolites.

Réduction : Une réduction supplémentaire peut modifier les groupes fonctionnels présents dans la molécule.

Substitution : Les groupes hydroxyle peuvent subir des réactions de substitution pour former des dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Hydrogénation catalytique utilisant des catalyseurs de palladium ou de platine.

Substitution : Des réactifs tels que les chlorures d'acyle ou les halogénures d'alkyle sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués qui peuvent être utilisés pour des recherches et des applications plus poussées .

4. Applications de la recherche scientifique

La 13,14-dihydro-15-céto prostaglandine F1.alpha. a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme marqueur pour étudier le métabolisme et la biosynthèse des prostaglandines.

Industrie : Utilisé dans le développement de médicaments à base de prostaglandines et d'outils de diagnostic.

5. Mécanisme d'action

Le mécanisme d'action de la 13,14-dihydro-15-céto prostaglandine F1.alpha. implique son interaction avec des récepteurs spécifiques des prostaglandines. Elle agit comme une molécule de signalisation, modulant diverses réponses physiologiques telles que l'inflammation, la vasodilatation et la contraction des muscles lisses . Les cibles moléculaires comprennent les récepteurs des prostaglandines sur les membranes cellulaires, qui activent les voies de signalisation intracellulaires conduisant aux effets observés .

Comparaison Avec Des Composés Similaires

Composés similaires

13,14-dihydro-15-céto prostaglandine F2.alpha. : Un autre métabolite circulant majeur de la prostaglandine F2.alpha., formé par une réduction enzymatique similaire.

13,14-dihydro-15-céto-tétranor prostaglandine F1.alpha. : Un métabolite potentiel de la prostaglandine F1.alpha.

13,14-dihydro-15-céto prostaglandine E1 : Un composé apparenté présentant des caractéristiques structurales similaires mais des rôles physiologiques différents.

Unicité

La 13,14-dihydro-15-céto prostaglandine F1.alpha. est unique en raison de sa voie de formation spécifique et de son rôle de marqueur de la biosynthèse de la prostaglandine F1.alpha. Sa stabilité et sa non-réactivité dans les échantillons sanguins en font un indicateur fiable pour étudier le métabolisme des prostaglandines .

Propriétés

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)/t16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPKMMQYALWZHV-AKHDSKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

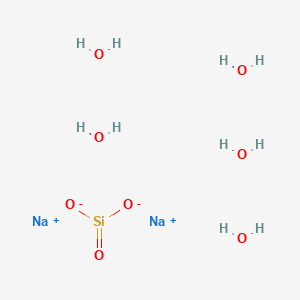

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B159195.png)